Safety data sheet (SDS) for 3-Bromo-2-ethyl-6-methoxypyridine
Safety data sheet (SDS) for 3-Bromo-2-ethyl-6-methoxypyridine
An In-Depth Technical Guide on 3-Bromo-2-ethyl-6-methoxypyridine: From Hazard Assessment to Synthetic Application
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-Bromo-2-ethyl-6-methoxypyridine (CAS No. 1245563-14-7), a substituted pyridine derivative increasingly utilized as a key building block in medicinal chemistry and materials science. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical insights into its safe handling, reactivity, and application, grounded in established scientific principles. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this reagent.
Compound Identification and Physicochemical Profile
3-Bromo-2-ethyl-6-methoxypyridine is a halogenated pyridine derivative. The strategic placement of the bromo, ethyl, and methoxy groups on the pyridine ring creates a versatile scaffold for further chemical modification, particularly through cross-coupling reactions.
A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-ethyl-6-methoxypyridine | PubChem |
| CAS Number | 1245563-14-7 | PubChem |
| Molecular Formula | C8H10BrNO | PubChem |
| Molecular Weight | 216.08 g/mol | PubChem |
| Appearance | White to off-white solid or colorless liquid | Various Suppliers |
| Boiling Point | ~259.9 °C at 760 mmHg (Predicted) | PubChem |
| Density | ~1.4 g/cm³ (Predicted) | PubChem |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate. | Common Chemical Knowledge |
Hazard Identification and Risk Mitigation
Understanding the hazard profile is foundational to the safe and effective use of any chemical reagent. 3-Bromo-2-ethyl-6-methoxypyridine possesses hazards typical of halogenated aromatic compounds.
GHS Hazard Classification
Based on available data, the compound is classified as follows:
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
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Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
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Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Source: Information synthesized from various chemical supplier safety data sheets.
The Logic of Required Personal Protective Equipment (PPE)
The required PPE is not merely a checklist; it is a system designed to counteract the specific hazards posed by the compound's chemical properties. The following diagram illustrates the relationship between the hazard and the corresponding protective barrier.
Caption: Hazard-PPE correlation for 3-Bromo-2-ethyl-6-methoxypyridine.
First Aid and Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
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Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. The primary objective is to remove the individual from the contaminated atmosphere to prevent further uptake of the irritant.
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Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. The goal is to physically remove the irritant and dilute any remaining chemical. Wash clothing before reuse.
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Eye Contact: Flush eyes immediately with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. This ensures that the entire surface of the eye and inner eyelid is rinsed. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage.
Handling, Storage, and Synthetic Application
Safe Handling and Storage
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Handling: All manipulations of 3-Bromo-2-ethyl-6-methoxypyridine should be conducted within a certified chemical fume hood to mitigate the risk of inhalation (H335). Avoid contact with skin and eyes by wearing appropriate PPE.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, as these could potentially lead to a vigorous reaction.
Application in Suzuki-Miyaura Cross-Coupling: A Protocol
The bromine atom at the 3-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.
Below is an exemplary, detailed protocol for the coupling of 3-Bromo-2-ethyl-6-methoxypyridine with a generic boronic acid.
Objective: To synthesize a 3-aryl-2-ethyl-6-methoxypyridine derivative.
Materials:
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3-Bromo-2-ethyl-6-methoxypyridine (1.0 eq)
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Arylboronic acid (1.1 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃, 2.0 eq)
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Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-ethyl-6-methoxypyridine (1.0 eq).
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Rationale: Flame-drying removes adsorbed water from the glassware, which can otherwise interfere with the catalytic cycle.
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Reagent Addition: Add the arylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).
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Rationale: A slight excess of the boronic acid ensures complete consumption of the limiting bromide. The inorganic base is crucial for the transmetalation step of the catalytic cycle.
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Solvent and Degassing: Add the 1,4-dioxane/water solvent mixture. Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
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Rationale: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Rationale: The catalyst is added last, under inert conditions, to maximize its active lifetime.
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Reaction: Heat the reaction mixture to 90 °C and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
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Rationale: Heating increases the reaction rate. Monitoring confirms the consumption of starting materials and the formation of the desired product.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).
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Rationale: The aqueous workup removes the inorganic base and salts.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography.
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Rationale: This final step removes unreacted starting materials, catalyst residues, and byproducts to yield the pure coupled product.
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Disposal Considerations
All waste generated from the use of 3-Bromo-2-ethyl-6-methoxypyridine, including unused material and contaminated materials, must be treated as hazardous chemical waste. Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Waste should be collected in a designated, properly labeled, and sealed container.
References
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PubChem Compound Summary for CID 15555913, 3-bromo-2-ethyl-6-methoxypyridine. National Center for Biotechnology Information. [Link]
